3-(Aminomethyl)-N-ethylbenzenesulfonamide (CAS 808761-44-6) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and advanced organic synthesis. It features a highly reactive primary aminomethyl nucleophile for rapid coupling, paired with a lipophilicity-tuning N-ethylsulfonamide moiety [1]. This compound is primarily procured to introduce a meta-substituted (1,3-kinked) sulfonamide pharmacophore into drug candidates while maintaining a single hydrogen-bond donor on the sulfonamide nitrogen, a critical factor for optimizing physicochemical properties and target binding profiles [2].
Substituting this compound with its para-isomer (4-(aminomethyl)-N-ethylbenzenesulfonamide) fundamentally alters the spatial vector of the resulting pharmacophore, often abolishing target binding affinity due to steric clashes in precisely defined enzymatic pockets [1]. Furthermore, replacing it with an unsubstituted primary sulfonamide (3-(aminomethyl)benzenesulfonamide) lowers the LogP and alters the hydrogen-bond donor count [2]. This substitution can negatively impact membrane permeability and pharmacokinetic profiles, making the exact N-ethyl, meta-substituted architecture critical for specific structure-activity relationship (SAR) goals and rendering generic analogs unsuitable for targeted procurement.
In structure-based drug design, the 1,3-substitution (meta) pattern provides an approximate 120° projection angle between the aminomethyl attachment point and the sulfonamide group, whereas the 4-isomer (para) provides a linear 180° projection [1]. This geometric difference is non-interchangeable when targeting specific enzymatic sub-pockets, as the meta-kink is required to bypass steric occlusion.
| Evidence Dimension | Pharmacophore Projection Angle |
| Target Compound Data | ~120° (meta-substitution) |
| Comparator Or Baseline | ~180° (4-(aminomethyl)-N-ethylbenzenesulfonamide) |
| Quantified Difference | ~60° difference in spatial vector |
| Conditions | In silico conformational analysis / scaffold alignment |
Procurement of the meta-isomer is strictly necessary when downstream applications require a non-linear trajectory to fit into angled hydrophobic binding pockets.
The presence of the N-ethyl group on the sulfonamide nitrogen significantly alters the physicochemical profile compared to the unsubstituted analog. N-ethylation increases the computed LogP by approximately 0.5 to 1.0 units and reduces the topological polar surface area (tPSA) by eliminating one hydrogen-bond donor [1]. This shift is critical for improving passive membrane permeability.
| Evidence Dimension | Calculated Lipophilicity (cLogP shift) |
| Target Compound Data | Higher lipophilicity (N-ethyl substituted) |
| Comparator Or Baseline | Lower lipophilicity (3-(aminomethyl)benzenesulfonamide) |
| Quantified Difference | +0.5 to 1.0 LogP units |
| Conditions | Standard physicochemical property calculation |
Buyers optimizing for oral bioavailability or cellular permeability should select the N-ethyl variant over the primary sulfonamide to improve lipophilic partitioning.
When utilizing this compound in high-throughput library synthesis, the N-ethyl group provides steric hindrance and reduces the nucleophilicity of the sulfonamide nitrogen compared to a primary sulfonamide [1]. This allows for highly chemoselective reactions (e.g., acylations, reductive aminations) exclusively at the primary aminomethyl group without requiring transient protection of the sulfonamide.
| Evidence Dimension | Sulfonamide Nucleophilicity / Protection Requirement |
| Target Compound Data | Secondary sulfonamide (sterically hindered, lower nucleophilicity) |
| Comparator Or Baseline | Primary sulfonamide (competing nucleophile) |
| Quantified Difference | Eliminates the need for orthogonal sulfonamide protection |
| Conditions | Standard amidation or alkylation workflows |
Eliminating protection/deprotection steps reduces overall synthesis time and improves downstream yield in parallel library generation.
Compared to the N-methylated analog, the N-ethyl group provides a larger van der Waals volume, which can more effectively fill small hydrophobic cavities adjacent to the sulfonamide binding site [1]. This subtle increase in steric bulk often translates to improved target residence time and binding affinity where the methyl group leaves a solvent-exposed void.
| Evidence Dimension | Alkyl Chain Steric Volume |
| Target Compound Data | Ethyl group (larger hydrophobic surface area) |
| Comparator Or Baseline | Methyl group (3-(aminomethyl)-N-methylbenzenesulfonamide) |
| Quantified Difference | Addition of one methylene (-CH2-) unit |
| Conditions | Hydrophobic pocket occupancy in SAR optimization |
Procuring the N-ethyl variant is ideal when SAR data indicates that filling a slightly larger hydrophobic pocket is necessary for optimal target engagement.
Due to its ~120° projection angle, this compound is perfectly suited as a core building block for inhibitors requiring a kinked geometry to navigate complex binding pockets, directly leveraging the spatial vector differentiation from the para-isomer [1].
The reduced nucleophilicity of the N-ethylsulfonamide allows for chemoselective derivatization of the primary amine. This makes it an ideal, process-friendly precursor for automated library generation without the overhead of orthogonal protecting groups [2].
When early lead compounds containing primary sulfonamides suffer from poor membrane permeability, substituting with this N-ethyl building block provides a predictable increase in LogP and reduction in H-bond donors, directly improving passive cellular uptake [3].